Sodium metabisulfite

Description

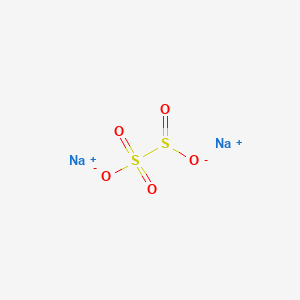

Sodium disulfite is an inorganic sodium salt composed of sodium and disulfite ions in a 2:1 ratio. It has a role as a food antioxidant. It contains a disulfite.

Properties

InChI |

InChI=1S/2Na.H2O5S2/c;;1-6(2)7(3,4)5/h;;(H,1,2)(H,3,4,5)/q2*+1;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZFUMHJMZEROT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2S2O5, Na2O5S2 | |

| Record name | SODIUM METABISULPHITE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | sodium disulfite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_disulfite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18403-71-9 (unspecified hydrochloride salt) | |

| Record name | Sodium metabisulfite [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0029684 | |

| Record name | Sodium metabisulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium metabisulfite appears as a white crystalline or powder solid with a slight sulfur odor. Toxic by inhalation. Strongly irritates skin and tissue. Noncombustible, but may decompose to emit toxic oxide fumes of sulfur and sodium when heated to high temperature. A corrosive acid when mixed with water. Used as a food preservative and as a laboratory reagent., White crystals or crystalline powder, White to yellowish crystals or powder with an odor of sulfur dioxide; [NIOSH], WHITE POWDER WITH CHARACTERISTIC ODOUR., White to yellowish crystals or powder with a slight odor of sulfur., White to yellowish crystals or powder with an odor of sulfur dioxide. | |

| Record name | SODIUM METABISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM METABISULPHITE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium metabisulfite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM METABISULFITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1461 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM METABISULFITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/625 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium metabisulfite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0566.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), decomposes, Decomposes | |

| Record name | SODIUM METABISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM METABISULFITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/625 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium metabisulfite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0566.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

54 % (NIOSH, 2023), Freely soluble in water, glycerol; slightly soluble in alcohol, Soluble in ethanol, 66.7 g/100 g water at 25 °C, Very soluble in sodium bisulfite, In water, 39.5 wt % at 20 °C; 41.6 wt% at 40 °C; 44.6 wt% at 60 °C ... Fairly soluble in glycerol, Solubility in water, g/100ml at 20 °C: 65 (good), 54% | |

| Record name | SODIUM METABISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM METABISULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/378 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM METABISULFITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1461 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium metabisulfite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0566.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.4 (NIOSH, 2023) - Denser than water; will sink, Specific gravity: 1.4 at 25 °C/4 °C, 2.36 g/cm³, 1.4 | |

| Record name | SODIUM METABISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM METABISULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/378 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM METABISULFITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1461 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM METABISULFITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/625 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium metabisulfite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0566.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Sodium metabisulfite usually contains small amounts of sodium sulfite and sodium sulfate. | |

| Record name | SODIUM METABISULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/378 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White hexagonal crystals or powder, White to yellowish crystals or powder., Colorless crystals, White granular or powdered salt | |

CAS No. |

7681-57-4; 7757-74-6, 7681-57-4 | |

| Record name | SODIUM METABISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium metabisulfite [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium metabisulfite | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15842 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sodium metabisulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium disulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM METABISULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VON5FNS3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM METABISULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/378 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM METABISULFITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1461 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM METABISULFITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/625 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

greater than 302 °F (Decomposes) (NIOSH, 2023), >302 °F (decomposes), >302 °F (Decomposes) | |

| Record name | SODIUM METABISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM METABISULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/378 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM METABISULFITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/625 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium metabisulfite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0566.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Sodium Metabisulfite

For Researchers, Scientists, and Drug Development Professionals

Sodium metabisulfite (Na₂S₂O₅), also known as sodium pyrosulfite, is an inorganic salt widely utilized across the pharmaceutical, food, and chemical industries for its potent antioxidant, preservative, and reducing properties.[1][2][3] In drug development, it serves as a critical excipient, protecting active pharmaceutical ingredients (APIs) susceptible to oxidative degradation, thereby ensuring the stability and shelf-life of formulations.[4][5] This guide provides a comprehensive overview of its core chemical properties, structure, and relevant analytical methodologies.

Chemical Structure

Sodium metabisulfite is an ionic compound composed of two sodium cations (Na⁺) and one metabisulfite anion (S₂O₅²⁻).[6][7] The defining feature of the metabisulfite anion is a direct sulfur-sulfur (S-S) bond, which distinguishes it from simpler sulfite or sulfate anions.[8] The structure is asymmetrical; one sulfur atom, with an oxidation state of +5, is bonded to three oxygen atoms, while the second sulfur atom, with an oxidation state of +3, is bonded to two oxygen atoms and the other sulfur atom.[6] The negative charge is more localized on the SO₃ end of the anion.[1] The S–S bond length is approximately 2.22 Å, with S–O bond distances of about 1.46 Å and 1.50 Å.[1]

Physicochemical Properties

Sodium metabisulfite is typically a white or yellowish-white crystalline powder with a characteristic faint odor of sulfur dioxide (SO₂).[6][7][9] It is non-combustible but will decompose upon heating, releasing toxic sulfur dioxide and sodium oxide fumes.[7][10]

| Property | Value | References |

| Chemical Formula | Na₂S₂O₅ | [1][6][8] |

| Molar Mass | 190.107 g/mol | [7][8] |

| Appearance | White to yellowish-white crystalline powder | [2][6][7] |

| Odor | Faint, pungent odor of sulfur dioxide | [1][6][9] |

| Density | 1.48 g/cm³ | [1][2] |

| Melting Point | Decomposes (begins at ~150 °C) | [1][2][8][10] |

| pH (1% solution) | 4.0–5.5 | [2] |

| Solubility in Water | 45.1 g/100 mL (0 °C)65.3 g/100 mL (20 °C)81.7 g/100 mL (100 °C) | [1][6] |

| Solubility (Other) | Highly soluble in glycerol; slightly soluble in ethanol | [6] |

Chemical Reactivity and Key Reactions

The utility of sodium metabisulfite stems from its key chemical reactions, particularly its behavior in aqueous solutions and with acids.

-

Hydrolysis: When dissolved in water, sodium metabisulfite hydrolyzes to form two equivalents of sodium bisulfite (NaHSO₃).[1] This equilibrium is fundamental to its function in aqueous media.

-

Na₂S₂O₅(s) + H₂O(l) ⇌ 2 NaHSO₃(aq) [11]

-

-

Decomposition: Upon heating, it undergoes thermal decomposition, yielding sodium sulfite (Na₂SO₃) and sulfur dioxide gas.[6][7][12] This decomposition typically begins at temperatures around 150 °C.[1][10]

-

Reaction with Strong Acids: In the presence of a strong acid like hydrochloric acid (HCl), sodium metabisulfite readily decomposes to release sulfur dioxide gas, a key reaction for its preservative action in acidic environments.[6][8]

-

Antioxidant Activity: As a strong reducing agent, sodium metabisulfite reacts with oxygen, thereby preventing the oxidation of sensitive substances.[2][3] This property is crucial in pharmaceutical formulations containing easily oxidized drugs like adrenaline (epinephrine), where it is added as an excipient to prevent degradation and extend shelf life.[1][7]

Experimental Protocols for Analysis

Accurate quantification of sodium metabisulfite is essential for quality control in pharmaceutical formulations. The most common analytical techniques are iodometric titration and High-Performance Liquid Chromatography (HPLC).

Protocol 1: Iodometric Back-Titration

This classic titrimetric method is used to determine the content of sodium metabisulfite in a sample. The procedure involves reacting the bisulfite formed in solution with a known excess of iodine, and then titrating the remaining unreacted iodine with a standard solution of sodium thiosulfate.[11]

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the sodium metabisulfite sample in deionized water. The dissolution process hydrolyzes Na₂S₂O₅ to NaHSO₃.[11]

-

Iodine Generation: To the sample solution, add a precise, excess volume of standard potassium iodate (KIO₃) solution, followed by potassium iodide (KI) and sulfuric acid (H₂SO₄). This mixture reacts in situ to generate a known excess amount of iodine (I₂).[11]

-

Reaction with Bisulfite: The generated iodine oxidizes the bisulfite from the sample to sulfate.[11]

-

Back-Titration: Titrate the excess, unreacted iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution. A potentiometric sensor or a starch indicator can be used to determine the titration endpoint.[11]

-

Calculation: The amount of sodium metabisulfite in the original sample is calculated based on the difference between the initial amount of iodine generated and the amount of residual iodine determined by the back-titration.[11]

References

- 1. Sodium metabisulfite - Wikipedia [en.wikipedia.org]

- 2. xrdchemical.com [xrdchemical.com]

- 3. vrikpharma.com [vrikpharma.com]

- 4. Top Applications of Sodium Metabisulphite in Pharmaceuticals [spchemicals.in]

- 5. The Significance and Applications of Sodium Metabisulfite in the Industry-grade Chemicals-SHANDONG SODIUMME CHEMICAL [smbschem.com]

- 6. byjus.com [byjus.com]

- 7. SODIUM METABISULPHITE - Ataman Kimya [atamanchemicals.com]

- 8. Sodium Metabisulfite: Properties, Uses & Preparation Explained [vedantu.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. tianyachemical.com [tianyachemical.com]

- 11. mt.com [mt.com]

- 12. Sodium metabisulfite - Sciencemadness Wiki [sciencemadness.org]

sodium metabisulfite decomposition in aqueous solution

An In-depth Technical Guide on the Decomposition of Sodium Metabisulfite in Aqueous Solution

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium metabisulfite (Na₂S₂O₅), also known as sodium pyrosulfite, is an inorganic salt widely utilized across various industries, including pharmaceuticals, food and beverage, and water treatment.[1][2][3][4] In the pharmaceutical sector, it serves as a critical excipient, primarily valued for its antioxidant and antimicrobial properties.[2][4][5][6][7][8] It is commonly incorporated into oral, parenteral, and topical formulations to prevent the oxidative degradation of active pharmaceutical ingredients (APIs), thereby enhancing the stability and shelf-life of the final product.[2][5][8] For example, it is added to medications containing epinephrine to prevent its oxidation.[1][9]

The efficacy and stability of sodium metabisulfite are intrinsically linked to its behavior in aqueous solutions, where it is prone to decomposition. Understanding the mechanisms, influencing factors, and products of this degradation is paramount for formulation scientists to ensure product integrity, safety, and regulatory compliance. This technical guide provides a comprehensive overview of the core principles governing the decomposition of sodium metabisulfite in aqueous environments, supported by quantitative data, experimental methodologies, and process visualizations.

Core Decomposition Chemistry

The decomposition of sodium metabisulfite in an aqueous solution is not a single reaction but a series of interconnected chemical processes, primarily hydrolysis, equilibrium shifts, and oxidation.

Hydrolysis and Equilibrium

Upon dissolution in water, sodium metabisulfite immediately undergoes hydrolysis to form sodium bisulfite (NaHSO₃).[1][3][5][10][11]

Na₂S₂O₅ + H₂O → 2NaHSO₃ [3][11]

The resulting bisulfite ions (HSO₃⁻) exist in a pH-dependent equilibrium with sulfurous acid (H₂SO₃) and sulfite ions (SO₃²⁻). This equilibrium is crucial as it dictates the concentration of the various reactive sulfur species. In acidic solutions, the equilibrium favors the formation of sulfurous acid, which in turn is in equilibrium with dissolved sulfur dioxide (SO₂), the primary active antimicrobial and reducing agent.[12]

SO₂ + H₂O ⇌ H₂SO₃ ⇌ H⁺ + HSO₃⁻ ⇌ 2H⁺ + SO₃²⁻

Oxidative Degradation

The principal pathway for the degradation of sodium metabisulfite in solution, particularly in the presence of atmospheric oxygen, is oxidation. The bisulfite and sulfite ions are susceptible to oxidation, leading to the formation of sodium sulfate (Na₂SO₄), which has no antioxidant capacity.[5][9][10][12][13] This process is irreversible and represents the main cause of potency loss for the antioxidant.

2NaHSO₃ + O₂ → 2NaHSO₄ (Sodium Bisulfate)

This reaction can be catalyzed by factors such as heat and the presence of heavy metal ions.[14][15]

Thermal Decomposition

In its solid state, sodium metabisulfite begins to decompose at approximately 150°C (302°F), releasing pungent sulfur dioxide gas and forming sodium sulfite (Na₂SO₃).[1][13][16][17][18][19]

Na₂S₂O₅(s) --(heat)--> Na₂SO₃(s) + SO₂(g) [17][18]

Aqueous solutions of sodium metabisulfite are also susceptible to decomposition upon heating, a process that is significantly accelerated by the presence of air (oxygen).[5][10]

Factors Influencing Decomposition Rate

The stability of sodium metabisulfite in aqueous solution is a multifactorial issue. Key parameters must be carefully controlled during formulation development and storage.

-

pH: The pH of the solution is a critical determinant of stability and activity. The antioxidant and antimicrobial activity of sodium metabisulfite is greatest in acidic conditions.[5] As a general practice, sodium metabisulfite is preferred for acidic preparations, sodium bisulfite for intermediate pH, and sodium sulfite for alkaline preparations.[5]

-

Temperature: Elevated temperatures accelerate the rate of both oxidative and thermal decomposition.[9][10][16] Therefore, formulations containing sodium metabisulfite should be stored in cool conditions.

-

Oxygen: As the primary degradation pathway is oxidation, the presence of dissolved oxygen is highly detrimental.[5][9] To enhance stability, especially for solutions intended for sterilization by autoclaving, containers should be purged with an inert gas like nitrogen to displace air.[5][10]

-

Concentration: Some evidence suggests that higher concentrations of sodium metabisulfite in solution can lead to a faster rate of decomposition.[16]

-

Presence of Catalysts and Stabilizers:

-

Catalysts: Heavy metal ions can catalyze oxidative degradation. The inclusion of a chelating agent, such as disodium EDTA, can sequester these ions and improve stability.[14][15]

-

Inhibitors/Incompatibilities: The addition of dextrose to aqueous sodium metabisulfite solutions has been shown to decrease its stability.[5]

-

Stabilizers: Certain agents, such as mannitol, tartaric acid, and salicylic acid, have been reported to stabilize sulfite solutions.[14]

-

-

Light: Photolytic degradation can occur. In one study, sodium metabisulfite was found to be stable under photolytic stress, but light exposure can generate hydrogen peroxide in parenteral amino acid solutions, which the metabisulfite is then consumed to scavenge.[20][21]

Quantitative Data and Properties

For ease of reference, key quantitative data for sodium metabisulfite are summarized in the tables below.

Table 1: Physical and Chemical Properties of Sodium Metabisulfite

| Property | Value | References |

| Chemical Formula | Na₂S₂O₅ | [1][3][6] |

| Molecular Weight | 190.11 g/mol | [9][19] |

| Appearance | White to creamy-white or yellowish crystalline powder | [3][4][5][13] |

| Odor | Faint odor of sulfur dioxide (SO₂) | [5][13][19] |

| Decomposition Temp. | Begins at ~150°C (302°F); melts with decomposition | [1][3][16][19] |

| pH (10% aq. solution) | 4.0 - 5.5 | [3][9][13] |

Table 2: Solubility of Sodium Metabisulfite in Water

| Temperature | Solubility (g / 100 mL) | References |

| 0°C (32°F) | 45.1 | [1][9] |

| 20°C (68°F) | 65.3 | [1][9] |

| 100°C (212°F) | 81.7 | [1][3][9] |

Note: Also very soluble in glycerol and slightly soluble in ethanol.[1][3][9]

Table 3: Typical Concentration in Pharmaceutical Formulations

| Formulation Type | Concentration (% w/v) | Reference |

| Oral, Parenteral, Topical | 0.01 - 1.0 | [5][8] |

Visualization of Processes

Diagrams generated using Graphviz DOT language provide a clear visual representation of the chemical pathways and experimental workflows.

Caption: Decomposition pathways of sodium metabisulfite in an aqueous environment.

Caption: Experimental workflow for a forced degradation stability study.

Experimental Protocols

To accurately quantify sodium metabisulfite and its degradation products in pharmaceutical formulations, a validated stability-indicating analytical method is essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique.[8][20][22]

Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a generalized methodology based on published methods for the determination of sodium metabisulfite.[8][20][22][23] Method parameters must be optimized and validated for specific formulations.

-

Chromatographic System:

-

HPLC System: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.

-

Column: A reversed-phase column such as Zorbax CN (250 mm x 4.6 mm, 5 µm) or Zorbax Extend C18 (150 x 4.6 mm, 3.5 µm).[8][20][23]

-

Column Temperature: Maintained at a constant temperature, e.g., 25-30°C.[20][23]

-

-

Mobile Phase and Elution:

-

Composition: A mixture of an aqueous buffer and an organic solvent. A typical mobile phase could be a mixture of 0.1% phosphoric acid in water and acetonitrile in a 62:38 (v/v) ratio.[8] Another option involves a buffer of tetrabutylammonium hydrogen sulfate and potassium dihydrogen orthophosphate mixed with acetonitrile.[23]

-

Preparation: The mobile phase should be filtered through a 0.22 µm membrane filter and degassed prior to use.[23]

-

Flow Rate: An isocratic elution at a flow rate of 0.7 - 1.0 mL/min.[20][23]

-

Injection Volume: 10 µL.[23]

-

-

Detection:

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable diluent (e.g., purified water) to achieve a concentration within the validated linear range of the method.

-

-

Forced Degradation Study:

-

To establish the stability-indicating nature of the method, the drug product is subjected to various stress conditions to intentionally degrade the sodium metabisulfite.[20]

-

Acid/Base Hydrolysis: Incubate the sample with a dilute acid (e.g., 0.1N HCl) and a dilute base (e.g., 0.1N NaOH).

-

Oxidation: Treat the sample with an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Thermal Stress: Expose the sample to elevated temperatures (e.g., 80°C).

-

Photolytic Stress: Expose the sample to UV and/or visible light as per ICH guidelines.

-

The stressed samples are then neutralized, diluted, and analyzed to ensure that degradation products are resolved from the parent sodium metabisulfite peak.[20]

-

Alternative Analytical Methods

While HPLC is common, other techniques have been reported for the determination of sulfites, including:

-

Ion Chromatography (IC): Particularly with suppressed conductivity detection.[8][14][22]

-

Capillary Zone Electrophoresis: With indirect detection.[8][22]

-

Amperometric and Coulometric Methods: Electrochemical techniques for sulfite analysis.[8][22]

Conclusion

The decomposition of sodium metabisulfite in aqueous solution is a complex process governed by pH, temperature, oxygen levels, and the presence of other chemical species. The primary degradation pathway is oxidation to sodium sulfate, which results in a loss of antioxidant capacity. For drug development professionals, a thorough understanding and careful control of these factors are essential for creating stable, safe, and effective pharmaceutical formulations. The use of validated, stability-indicating analytical methods, such as the RP-HPLC protocol detailed herein, is critical for accurately monitoring the content of sodium metabisulfite throughout a product's lifecycle. By applying these principles, researchers can effectively harness the benefits of sodium metabisulfite while mitigating the risks associated with its degradation.

References

- 1. Sodium metabisulfite - Wikipedia [en.wikipedia.org]

- 2. Top Applications of Sodium Metabisulphite in Pharmaceuticals [spchemicals.in]

- 3. SODIUM METABISULPHITE - Ataman Kimya [atamanchemicals.com]

- 4. vrikpharma.com [vrikpharma.com]

- 5. phexcom.com [phexcom.com]

- 6. Articles [globalrx.com]

- 7. Sodium Metabisulfite Applications and Benefits in Pharmaceutical Formulations and Preservation [tengerchemical.com]

- 8. akjournals.com [akjournals.com]

- 9. SODIUM METABISULFITE - Ataman Kimya [atamanchemicals.com]

- 10. Sodium metabisulfite | 7681-57-4 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. annexpublishers.com [annexpublishers.com]

- 13. Sodium Pyrosulfite | Na2S2O5 | CID 656671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. ptfarm.pl [ptfarm.pl]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. tianyachemical.com [tianyachemical.com]

- 17. Sodium metabisulfite - Sciencemadness Wiki [sciencemadness.org]

- 18. byjus.com [byjus.com]

- 19. Sodium Metabisulfite: Properties, Uses & Preparation Explained [vedantu.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. files.core.ac.uk [files.core.ac.uk]

- 23. A Stability Indicating Method for the Determination of the Antioxidant Sodium Bisulfite in Pharmaceutical Formulation by RP-HPLC Technique - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Laboratory Synthesis of Sodium Metabisulfite

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthesis and preparation of sodium metabisulfite (Na₂S₂O₅) for laboratory applications. It covers the fundamental chemical principles, detailed experimental protocols, safety precautions, and methods for characterization.

Introduction

Sodium metabisulfite, also known as sodium pyrosulfite, is an inorganic salt with the chemical formula Na₂S₂O₅[1][2][3]. It is a versatile reagent widely employed in research and pharmaceutical development as a potent antioxidant, reducing agent, and preservative[1][3][4]. In pharmaceutical formulations, it is often used as an excipient to prevent the oxidation of active pharmaceutical ingredients, such as epinephrine, thereby extending the shelf life of medications[1]. Its ability to release sulfur dioxide (SO₂) in aqueous or acidic solutions is central to its functionality and also dictates the necessary safety protocols for its handling.

This guide details established laboratory methods for its preparation, focusing on the reaction of sulfur dioxide with sodium bases.

Physicochemical Properties and Specifications

Sodium metabisulfite is a white crystalline powder with a characteristic odor of sulfur dioxide[2][4]. Its key properties and typical purity specifications for laboratory-grade material are summarized below.

Table 1: Physicochemical Properties of Sodium Metabisulfite

| Property | Value | References |

| Chemical Formula | Na₂S₂O₅ | [1][5] |

| Molar Mass | 190.11 g/mol | [2][4][6] |

| Appearance | White crystals or crystalline powder | [4][7] |

| Melting Point | Decomposes at >150°C | [2] |

| Solubility in Water | 54 g/100 mL at 20°C; 81.7 g/100 mL at 100°C | [4] |

| Solubility in Other Solvents | Soluble in glycerin; slightly soluble in ethanol | [4] |

| pH of Solution | 3.5 - 5.0 (5-10% aqueous solution) | [4][8] |

Table 2: Typical Analytical Specifications (Pharmaceutical Grade)

| Parameter | Specification | References |

| Assay (as Na₂S₂O₅) | 97.0 - 100.5% | [8] |

| Assay (as SO₂) | 65.0 - 67.4% | [8] |

| Chloride (Cl⁻) | ≤ 100 mg/kg | [8] |

| Iron (Fe) | ≤ 10 mg/kg | [8] |

| Arsenic (As) | ≤ 2 mg/kg | [8] |

| Lead (Pb) | ≤ 2 mg/kg | [8] |

| Selenium (Se) | ≤ 5 mg/kg | [8] |

Core Synthesis Methodologies and Reaction Mechanisms

The laboratory synthesis of sodium metabisulfite is primarily achieved by reacting sulfur dioxide gas with an aqueous solution of a suitable sodium base, such as sodium hydroxide or sodium carbonate[1][5]. The underlying principle involves the formation of sodium bisulfite (NaHSO₃) in solution, which then equilibrates to form sodium metabisulfite upon concentration and crystallization[2][3][9].

The key equilibrium in aqueous solution is: 2HSO₃⁻(aq) ⇌ S₂O₅²⁻(aq) + H₂O(l)[2][3][6]

The synthesis pathway when using sodium hydroxide proceeds in two main steps:

-

Neutralization of sulfur dioxide to form sodium sulfite: SO₂(g) + 2NaOH(aq) → Na₂SO₃(aq) + H₂O(l)[1]

-

Reaction of sodium sulfite with excess sulfur dioxide to form sodium metabisulfite: Na₂SO₃(aq) + SO₂(g) → Na₂S₂O₅(s)[1]

References

- 1. Sodium metabisulfite - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Sodium Metabisulfite: Uses, Synthesis and Hazards_Chemicalbook [chemicalbook.com]

- 4. SODIUM METABISULFITE - Ataman Kimya [atamanchemicals.com]

- 5. niir.org [niir.org]

- 6. Sodium Metabisulfite: Properties, Uses & Preparation Explained [vedantu.com]

- 7. fao.org [fao.org]

- 8. Sodium metabisulfite puriss., meets analytical specification of Ph. Eur., BP, NF, FCC, E223, dry, 97-100.5 7681-57-4 [sigmaaldrich.com]

- 9. US5976485A - Sodium metabisulfite process - Google Patents [patents.google.com]

An In-depth Technical Guide to the Redox Potential of Sodium Metabisulfite in Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox potential of sodium metabisulfite in acidic environments. It delves into the quantitative aspects of its electrochemical behavior, details experimental methodologies for its characterization, and explores its implications in biological redox signaling pathways.

Introduction to Sodium Metabisulfite and its Redox Chemistry

Sodium metabisulfite (Na₂S₂O₅) is a widely used inorganic compound that serves as an antioxidant, preservative, and reducing agent in various industries, including pharmaceuticals. When dissolved in water, it hydrolyzes to form sodium bisulfite (NaHSO₃), which exists in equilibrium with sulfurous acid (H₂SO₃) in acidic conditions. The reactivity and efficacy of sodium metabisulfite are intrinsically linked to the redox potential of the bisulfite/sulfate couple (HSO₃⁻/SO₄²⁻).

In acidic solutions, bisulfite can be oxidized to sulfate, a process that underpins its antioxidant properties. The half-reaction for this oxidation is:

HSO₃⁻ + H₂O → SO₄²⁻ + 3H⁺ + 2e⁻

The tendency for this reaction to occur is quantified by its standard redox potential (E°), a critical parameter for understanding and predicting its behavior in various chemical and biological systems.

Quantitative Analysis of Redox Potential

The redox potential of the bisulfite/sulfate couple is highly dependent on the pH of the solution. The Nernst equation describes this relationship, demonstrating that the potential becomes more positive (more oxidizing) as the concentration of H⁺ increases (lower pH).

The standard reduction potential for the reaction SO₄²⁻(aq) + 4H⁺(aq) + 2e⁻ → H₂SO₃(aq) + H₂O(l) is +0.17 V versus the Standard Hydrogen Electrode (SHE)[1]. Another source states this value as +0.20 V at pH 0[2]. It is important to note that some sources may report different values, such as -0.520 V , though the conditions for this measurement are not always clearly specified[3][4]. The significant variance in reported potentials underscores the sensitivity of this redox couple to experimental conditions.

The following table summarizes the redox potential of the SO₄²⁻/HSO₃⁻ couple at different pH values, calculated using the Nernst equation with a standard potential of +0.20 V at pH 0.

| pH | Potential (V vs. SHE) |

| 0 | +0.20 |

| 2 | +0.14 |

| 4 | +0.08 |

| 6 | +0.02 |

Note: These values are calculated based on the Nernst equation and assume standard concentrations for the sulfur species. Actual experimental values may vary.

Experimental Determination of Redox Potential

Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the redox potential of chemical species. It involves applying a linearly varying potential to an electrode immersed in a solution and measuring the resulting current.

Detailed Experimental Protocol for Cyclic Voltammetry of Bisulfite Oxidation

This protocol outlines a typical procedure for determining the oxidation potential of bisulfite using cyclic voltammetry.

a) Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode: Platinum (Pt) disk electrode

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

-

Counter Electrode: Platinum wire or gauze

-

Sodium metabisulfite solution of known concentration (e.g., 10 mM)

-

Supporting Electrolyte: 0.1 M solution of a non-redox active salt in acidic buffer (e.g., KCl in phosphate or citrate buffer of desired pH)

-

Deionized water and analytical grade reagents

b) Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry to a mirror finish, rinse thoroughly with deionized water, and sonicate to remove any residual abrasive particles.

-

Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared electrodes. Add the sodium metabisulfite solution containing the supporting electrolyte to the cell.

-

Electrochemical Cleaning: Before each measurement, clean the Pt working electrode electrochemically by applying a potential of -1.5 V for 3 seconds[5].

-

Cyclic Voltammetry Scan:

-

Set the potential range for the scan. A typical range for bisulfite oxidation is from -100 mV to +1500 mV versus the reference electrode[5].

-

Set the scan rate. Start with a scan rate of 50 mV/s[5]. The scan rate can be varied (e.g., 25, 50, 100, 200 mV/s) to investigate the diffusion-controlled nature of the reaction.

-

Initiate the scan and record the resulting cyclic voltammogram (a plot of current vs. potential).

-

-

Data Analysis:

-

Identify the anodic peak in the voltammogram, which corresponds to the oxidation of bisulfite to sulfate.

-

The peak potential (Eₚₐ) provides an indication of the oxidation potential. For irreversible processes, the half-peak potential (Eₚₐ/2) can be a better approximation of the standard potential.

-

Analyze the relationship between the peak current and the square root of the scan rate. A linear relationship confirms that the process is diffusion-controlled.

-

Interpreting the Results

The oxidation of bisulfite is generally an irreversible process, meaning the corresponding reduction peak on the reverse scan is absent or significantly shifted. The anodic peak potential will shift with changes in pH, reflecting the involvement of protons in the reaction. By performing cyclic voltammetry at various pH values, the pH dependence of the redox potential can be experimentally determined and compared with theoretical values from the Nernst equation.

Visualization of Experimental Workflow and Redox Relationships

Experimental Workflow for Cyclic Voltammetry

The following diagram illustrates the key steps in the experimental determination of the redox potential of sodium metabisulfite using cyclic voltammetry.

Caption: Experimental workflow for determining the redox potential of sodium metabisulfite.

Pourbaix Diagram for the Sulfur System

A Pourbaix diagram visually represents the thermodynamically stable species of an element in an aqueous solution as a function of potential and pH. The diagram for sulfur is complex, but the region relevant to the bisulfite/sulfate equilibrium in acidic conditions shows that HSO₃⁻ is stable at lower potentials, while SO₄²⁻ predominates at higher potentials. The line separating these two regions represents the equilibrium potential and its slope indicates the pH dependence.

Caption: Simplified Pourbaix diagram showing the stability of HSO₃⁻ and SO₄²⁻.

Redox Signaling Pathways Involving Sulfite

In biological systems, sulfite is not merely an inert byproduct but can actively participate in redox signaling. An excess of sulfite can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and impacting cellular signaling cascades.

Sulfite-Induced Oxidative Stress and Cellular Response

The accumulation of sulfite can overwhelm the capacity of the enzyme sulfite oxidase, leading to an increase in ROS. This can trigger a cascade of events, including the activation of stress-responsive signaling pathways.

The following diagram illustrates a simplified signaling pathway initiated by sulfite-induced ROS production.

Caption: Simplified signaling pathway of sulfite-induced oxidative stress.

Conclusion

The redox potential of sodium metabisulfite in acidic conditions is a fundamental parameter that governs its chemical reactivity and biological effects. A thorough understanding of its quantitative electrochemical behavior, coupled with robust experimental methodologies for its determination, is crucial for its effective and safe application in research and drug development. Furthermore, elucidating its role in redox signaling pathways provides valuable insights into its potential physiological and toxicological implications. This guide serves as a foundational resource for professionals seeking to leverage the unique redox properties of sodium metabisulfite.

References

- 1. scribd.com [scribd.com]

- 2. chegg.com [chegg.com]

- 3. Redox potential of (SO4)2-/HSO3- - Bacteria Thiobacillus - BNID 104416 [bionumbers.hms.harvard.edu]

- 4. Solved The Redox Tower Eo' (V) -0.60 SO42-/HSO3- (-0.52) 2 e | Chegg.com [chegg.com]

- 5. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]

The Chemistry of Aldehyde Inactivation: A Technical Guide to Sodium Metabisulfite Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental reactions between sodium metabisulfite and aldehydes. This reaction is of significant interest in pharmaceutical sciences for its application in drug formulation, stabilization, and the purification of active pharmaceutical ingredients. Herein, we detail the reaction mechanism, provide key quantitative data, outline experimental protocols for analysis, and illustrate the core concepts with diagrams.

Introduction

Sodium metabisulfite (Na₂S₂O₅), also known as sodium pyrosulfite, is an inorganic compound widely used as a disinfectant, antioxidant, and preservative agent in the food, beverage, and pharmaceutical industries.[1] In pharmaceutical applications, it is particularly valued for its ability to stabilize drug formulations and protect active ingredients from oxidative degradation.[2][3][4] For instance, it is a common excipient in injectable medications, such as those containing adrenaline (epinephrine), to prevent oxidation and extend shelf life.[1] A key aspect of its functionality lies in its reaction with aldehydes, which are often present as impurities or degradants in pharmaceutical preparations. This guide focuses on the chemical principles governing this important reaction.

The Core Reaction: Nucleophilic Addition

The fundamental reaction between sodium metabisulfite and an aldehyde is a nucleophilic addition to the carbonyl group. In an aqueous solution, sodium metabisulfite exists in equilibrium with sodium bisulfite (NaHSO₃), which is the active nucleophile.

The reaction proceeds as follows:

-

Nucleophilic Attack: The sulfur atom of the bisulfite ion (HSO₃⁻), being a better nucleophile than the oxygen atoms, attacks the electrophilic carbonyl carbon of the aldehyde.[5] This is due to the sulfur atom having a localized and less solvated unshared pair of electrons.[5]

-

Intermediate Formation: This attack breaks the pi bond of the carbonyl group, pushing the electrons onto the oxygen atom and forming an alkoxide intermediate.

-

Protonation: The negatively charged oxygen atom is then protonated, typically by water or the bisulfite ion itself, to form a stable, water-soluble α-hydroxy sulfonate, also known as a bisulfite adduct.[6]

This reaction is reversible and the position of the equilibrium is influenced by factors such as pH and the structure of the aldehyde.[7] The reaction is generally more favorable for aldehydes than for ketones, particularly sterically hindered ketones.[5][8]

Figure 1: Reaction mechanism of sodium bisulfite with an aldehyde.

Quantitative Analysis of Adduct Formation

The formation of aldehyde-bisulfite adducts can be quantified by their stability constants (K₁) and the acid dissociation constants (pKa₃) of the resulting α-hydroxyalkanesulfonates. These parameters are crucial for predicting the extent of the reaction under various conditions.

| Aldehyde | Stability Constant (K₁) (M⁻¹) | pKa₃ of Adduct | Reference |

| Acetaldehyde | (6.90 ± 0.54) x 10⁵ | 11.46 | [9][10] |

| Hydroxyacetaldehyde | (2.0 ± 0.5) x 10⁶ | 10.30 | [9][10] |

| Formaldehyde | - | 11.28 | [9][10] |

| Benzaldehyde | - | 10.33 | [9][10] |

| Chloroacetaldehyde | - | 7.21 | [9][10] |

Table 1: Stability and Acid Dissociation Constants for Various Aldehyde-Bisulfite Adducts at 25°C.

Experimental Protocols

Protocol for Aldehyde Removal via Liquid-Liquid Extraction

This protocol is designed for the removal of aldehyde impurities from a reaction mixture.[11][12]

-

Dissolution: Dissolve the mixture containing the aldehyde in a water-miscible solvent such as methanol, tetrahydrofuran (THF), or dimethylformamide (DMF).[13]

-

Reaction: Add a saturated aqueous solution of sodium bisulfite to the dissolved mixture. For aromatic aldehydes, a 1:1 molar ratio or a slight excess of bisulfite is often sufficient. Shake the mixture vigorously for approximately 30 seconds to facilitate the formation of the bisulfite adduct.[14][15]

-

Extraction: Add an immiscible organic solvent (e.g., a mixture of ethyl acetate and hexanes) and deionized water to the mixture in a separatory funnel. Shake vigorously to partition the components.[13][14]

-

Separation: Allow the layers to separate. The water-soluble bisulfite adduct of the aldehyde will be in the aqueous layer, while the non-aldehyde components will remain in the organic layer.[13]

-

Isolation: Separate the layers. The organic layer can be dried and concentrated to recover the purified, aldehyde-free compound.

-

(Optional) Aldehyde Recovery: To recover the aldehyde, the aqueous layer can be basified with a strong base like sodium hydroxide to a pH of approximately 12. This reverses the reaction, and the aldehyde can then be extracted with an organic solvent.[13][14]

Figure 2: Experimental workflow for aldehyde separation.

Kinetic Analysis of Bisulfite-Aldehyde Adduct Formation

The kinetics of the reaction can be studied using UV spectrophotometry, particularly for aromatic aldehydes that have a distinct UV absorbance.[16][17]

-

Solution Preparation: Prepare solutions of the aldehyde and sodium bisulfite in a suitable buffer to maintain a constant pH. Ensure all solutions are deoxygenated to prevent oxidation of the bisulfite.[16][17]

-

Reaction Initiation: Initiate the reaction by mixing the aldehyde and bisulfite solutions in a quartz cuvette under pseudo-first-order conditions, where the concentration of bisulfite is significantly higher than that of the aldehyde.[16][17]

-

Spectrophotometric Monitoring: Monitor the disappearance of the aldehyde by measuring the decrease in its characteristic UV absorbance over time at a fixed wavelength.[16][17]

-

Data Analysis: Plot the natural logarithm of the aldehyde concentration (or absorbance) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant. From this, the second-order rate constant can be calculated by dividing by the concentration of bisulfite.

Applications in Drug Development

The reaction between sodium metabisulfite and aldehydes has several important applications in the pharmaceutical industry:

-

Stabilization of Formulations: As an antioxidant, sodium metabisulfite protects drugs that are susceptible to oxidation.[2] By scavenging oxygen, it prevents the degradation of sensitive active pharmaceutical ingredients.

-

Removal of Aldehydic Impurities: Aldehydes can be present in excipients or arise from the degradation of the drug substance. The formation of water-soluble bisulfite adducts allows for the effective removal of these impurities during the manufacturing process.[11]

-

Drug Delivery: The formation of reversible adducts can be explored as a pro-drug strategy to improve the solubility or stability of an aldehyde-containing drug, with the active form being released under physiological conditions.

Conclusion

The reaction of sodium metabisulfite with aldehydes is a well-characterized and versatile chemical transformation with significant implications for pharmaceutical development. A thorough understanding of its mechanism, kinetics, and the factors influencing the reaction equilibrium is essential for its effective application in ensuring the quality, stability, and purity of pharmaceutical products. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working in this field.

References

- 1. Sodium metabisulfite - Wikipedia [en.wikipedia.org]

- 2. Top Applications of Sodium Metabisulphite in Pharmaceuticals [spchemicals.in]

- 3. vrikpharma.com [vrikpharma.com]

- 4. The Significance and Applications of Sodium Metabisulfite in the Industry-grade Chemicals-SHANDONG SODIUMME CHEMICAL [smbschem.com]

- 5. brainly.in [brainly.in]

- 6. Sciencemadness Discussion Board - Reactions with Aldehyde/Ketone Bisulfite-Adducts - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. quora.com [quora.com]

- 8. organicmystery.com [organicmystery.com]

- 9. experts.arizona.edu [experts.arizona.edu]

- 10. Aldehyde-bisulfite adducts: prediction of some of their thermodynamic and kinetic properties (Journal Article) | OSTI.GOV [osti.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Workup [chem.rochester.edu]

- 14. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Kinetics, mechanism and thermodynamics of bisulfite-aldehyde adduct formation (Conference) | OSTI.GOV [osti.gov]

In-Depth Technical Guide on the Hygroscopic Nature and Storage of Sodium Metabisulfite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of sodium metabisulfite (Na₂S₂O₅), its degradation pathways, and the optimal conditions for its storage and handling. This information is critical for ensuring the stability, quality, and efficacy of pharmaceutical formulations and other sensitive applications where sodium metabisulfite is utilized as an antioxidant and preservative.

Physicochemical Properties

Sodium metabisulfite is an inorganic salt that typically appears as a white or yellowish-white crystalline powder. It possesses a distinct odor of sulfur dioxide.[1][2]

Table 1: Physicochemical Properties of Sodium Metabisulfite

| Property | Value | References |

| Chemical Formula | Na₂S₂O₅ | [3][4] |

| Molecular Weight | 190.11 g/mol | [5] |

| Appearance | White or almost white, crystalline powder or colorless crystals. | [6][7] |

| Solubility | Freely soluble in water; slightly soluble in ethanol. | [6][7] |

| pH (1 in 10 solution) | 3.5 - 5.0 | [6] |

Hygroscopic Nature and Caking

Sodium metabisulfite is a hygroscopic substance, meaning it readily attracts and absorbs moisture from the surrounding environment.[8] This characteristic is a critical consideration in its handling and storage, as moisture absorption can lead to physical and chemical changes, including caking and degradation.

Moisture Sorption

Caking

The absorption of moisture by sodium metabisulfite can lead to the formation of solid bridges between individual particles, resulting in the formation of clumps or a solid mass. This phenomenon, known as caking, can significantly impact the flowability, handling, and dissolution properties of the powder. The tendency of a powder to cake is influenced by factors such as relative humidity, temperature, storage time, and applied pressure.

Degradation Pathways

The primary degradation pathway for sodium metabisulfite, particularly in the presence of moisture and air, is oxidation to sodium sulfate (Na₂SO₄) with the concurrent release of sulfur dioxide (SO₂) gas.[4]

Reaction with Water and Oxygen:

Upon dissolution in water, sodium metabisulfite is converted to sodium bisulfite (NaHSO₃).[9]

-

Na₂S₂O₅ + H₂O ⇌ 2NaHSO₃

In the presence of oxygen, the bisulfite is then oxidized to sulfate.

-

2NaHSO₃ + O₂ → 2NaHSO₄ (Sodium bisulfate)

This degradation process is accelerated by increased temperature and humidity.

References

- 1. store and handle sodium metabisulphite safely in industrial settings [spchemicals.in]

- 2. ... [sidesteamroll.com]

- 3. fao.org [fao.org]

- 4. Sodium Metabisulfite or Sodium Metabisulphite SDS MSDS Sheet [mubychem.com]

- 5. uspbpep.com [uspbpep.com]

- 6. Sodium Metabisulfite USP NF BP Ph Eur EP IP FCC Suppliers [mubychem.com]

- 7. scribd.com [scribd.com]

- 8. Sodium Metabisulfite (or Sodium Pyrosulphite or E223)-Industry News-Changsha weichuang chemical co.ltd [weichuangchem.com]

- 9. Sodium metabisulfite - Wikipedia [en.wikipedia.org]

A Technical Guide to Theoretical Yield Calculations for Sodium Metabisulfite Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium metabisulfite (Na₂S₂O₅), also known as sodium pyrosulfite, is a versatile inorganic compound widely utilized in the pharmaceutical, food, and chemical industries. Its primary functions as an antioxidant, preservative, and reducing agent make it a critical component in various processes, from stabilizing drug formulations to purifying aldehydes and ketones.[1][2][3] A thorough understanding of the stoichiometry and theoretical yield of reactions involving sodium metabisulfite is paramount for process optimization, cost-effectiveness, and ensuring product quality and safety.

This in-depth technical guide provides a comprehensive overview of the theoretical yield calculations for key reactions involving sodium metabisulfite. It includes detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways and workflows to aid researchers, scientists, and drug development professionals in their work with this important chemical.

Core Concepts in Theoretical Yield Calculation

The theoretical yield of a chemical reaction is the maximum amount of product that can be generated from a given amount of reactants, assuming the reaction goes to completion with 100% efficiency and no loss of material. The calculation of theoretical yield is a fundamental aspect of stoichiometry and involves the following key steps:

-

Balanced Chemical Equation: A balanced chemical equation provides the molar ratios of reactants and products, which is the foundation for any stoichiometric calculation.

-

Identification of the Limiting Reactant: The limiting reactant is the reactant that is completely consumed first in a chemical reaction. It dictates the maximum amount of product that can be formed.

-

Molar Mass: The molar mass (in g/mol ) of each reactant and product is used to convert between mass and moles.

-

Stoichiometric Ratios: The coefficients in the balanced chemical equation are used to establish the molar ratios between the limiting reactant and the desired product.

The general formula for calculating theoretical yield is as follows:

Theoretical Yield (in grams) = (Moles of Limiting Reactant) x (Stoichiometric Ratio of Product to Limiting Reactant) x (Molar Mass of Product)

I. Synthesis of Sodium Metabisulfite

Sodium metabisulfite is commercially produced by reacting sulfur dioxide (SO₂) with an aqueous solution of a sodium base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[4][5] The resulting sodium bisulfite (NaHSO₃) solution is then treated with more SO₂ or dehydrated to crystallize sodium metabisulfite.[1][4]

A. Synthesis from Sodium Hydroxide and Sulfur Dioxide

Reaction:

The overall balanced chemical equation for the reaction is:

2NaOH + 2SO₂ → Na₂S₂O₅ + H₂O

Experimental Protocol:

-

Prepare a solution of sodium hydroxide by dissolving a known mass of NaOH in distilled water.

-

Bubble a stream of sulfur dioxide gas through the sodium hydroxide solution while stirring continuously. The reaction is exothermic, so the temperature should be monitored and controlled.

-

Continue the addition of SO₂ until the solution is saturated.

-

Upon cooling, sodium metabisulfite will crystallize out of the solution.

-

The crystals are then collected by filtration, washed with a small amount of cold water, and dried.[5]

Theoretical Yield Calculation Example:

-

Objective: Calculate the theoretical yield of sodium metabisulfite when 80.0 g of sodium hydroxide is reacted with an excess of sulfur dioxide.

-

Step 1: Calculate the moles of the limiting reactant (NaOH).

-

Molar mass of NaOH = 22.99 g/mol + 16.00 g/mol + 1.01 g/mol = 40.00 g/mol

-

Moles of NaOH = 80.0 g / 40.00 g/mol = 2.00 mol

-

-

Step 2: Determine the stoichiometric ratio between NaOH and Na₂S₂O₅.

-

From the balanced equation, 2 moles of NaOH produce 1 mole of Na₂S₂O₅.

-

The ratio is 1 mol Na₂S₂O₅ / 2 mol NaOH.

-

-

Step 3: Calculate the moles of Na₂S₂O₅ that can be produced.

-

Moles of Na₂S₂O₅ = 2.00 mol NaOH x (1 mol Na₂S₂O₅ / 2 mol NaOH) = 1.00 mol Na₂S₂O₅

-

-

Step 4: Calculate the theoretical yield of Na₂S₂O₅ in grams.

-

Molar mass of Na₂S₂O₅ = (2 x 22.99 g/mol ) + (2 x 32.07 g/mol ) + (5 x 16.00 g/mol ) = 190.12 g/mol

-

Theoretical Yield of Na₂S₂O₅ = 1.00 mol x 190.12 g/mol = 190.12 g

-

B. Synthesis from Sodium Carbonate and Sulfur Dioxide

Reaction:

The overall balanced chemical equation for this reaction is:

Na₂CO₃ + 2SO₂ → Na₂S₂O₅ + CO₂

Experimental Protocol:

-

A suspension of sodium carbonate is prepared in water.

-

Sulfur dioxide gas is passed through the suspension.

-

The reaction proceeds through the formation of sodium sulfite, which then reacts with more SO₂ to form sodium metabisulfite.

-

The resulting slurry is then processed to crystallize, separate, and dry the sodium metabisulfite product.[3][6]

Quantitative Data for Sodium Metabisulfite Synthesis

| Reactants | Molar Ratio (Reactant:SO₂) | Reported Yield | Reference |

| Sodium Bicarbonate, Sulfur Dioxide | 2:2 | 96.5% purity (based on SO₂ content) | [7] |

| Sodium Carbonate, Sulfur Dioxide | 1:2 | >99% purity | [3] |

| Sodium Hydroxide, Sulfur Dioxide | 1:1 (for NaHSO₃) | High | [8] |

Experimental Workflow for Sodium Metabisulfite Synthesis

Caption: Workflow for the synthesis of sodium metabisulfite.

II. Reactions with Aldehydes and Ketones: Bisulfite Addition

Sodium metabisulfite, through its equilibrium with sodium bisulfite in aqueous solution, reacts with aldehydes and certain ketones to form crystalline bisulfite addition products. This reaction is highly valuable for the purification and separation of aldehydes from reaction mixtures.[9]

Reaction:

Na₂S₂O₅ + H₂O ⇌ 2NaHSO₃

RCHO + NaHSO₃ ⇌ RCH(OH)SO₃Na (a bisulfite adduct)

Experimental Protocol for Aldehyde Purification:

-

Dissolve the impure aldehyde in a suitable solvent (e.g., ethanol).

-

Prepare a saturated aqueous solution of sodium metabisulfite.

-

Add the sodium metabisulfite solution to the aldehyde solution and shake vigorously.

-

The crystalline bisulfite adduct will precipitate out of the solution.

-

Filter the crystals and wash them with a small amount of cold solvent to remove impurities.

-

To regenerate the pure aldehyde, the bisulfite adduct is treated with a dilute acid or base (e.g., NaHCO₃ or NaOH solution).

Theoretical Yield Calculation Example:

-

Objective: Calculate the theoretical yield of the bisulfite adduct formed from the reaction of 10.0 g of propanal (CH₃CH₂CHO) with excess sodium metabisulfite.

-

Step 1: Calculate the moles of the limiting reactant (propanal).